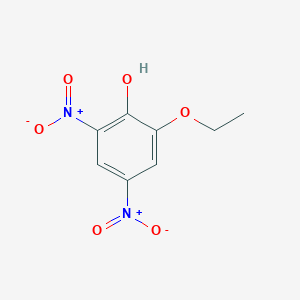

2-Ethoxy-4,6-dinitrophenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89563-24-6 |

|---|---|

Molecular Formula |

C8H8N2O6 |

Molecular Weight |

228.16 g/mol |

IUPAC Name |

2-ethoxy-4,6-dinitrophenol |

InChI |

InChI=1S/C8H8N2O6/c1-2-16-7-4-5(9(12)13)3-6(8(7)11)10(14)15/h3-4,11H,2H2,1H3 |

InChI Key |

AOWXSXDTSFEHMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis of 2 Ethoxy 4,6 Dinitrophenol

Chemical Reactions and Precursors

The synthesis of 2-Ethoxy-4,6-dinitrophenol is not extensively detailed in readily available literature, but its structure suggests plausible synthetic pathways based on well-established organic chemistry reactions for this class of compounds.

One potential route is the dinitration of 2-ethoxyphenol (B1204887) . The precursor, 2-ethoxyphenol (guethol), can be synthesized via the Williamson ether synthesis, for example, by reacting pyrocatechol (B87986) with diethyl sulfate (B86663) in the presence of a base. nih.gov The subsequent nitration of 2-ethoxyphenol using nitrating agents like nitric acid, potentially with a catalyst, would introduce the two nitro groups onto the aromatic ring to yield the final product. The directing effects of the hydroxyl and ethoxy groups would guide the positions of the nitro groups. The nitration of various phenolic compounds is a widely used industrial process.

An alternative approach involves starting with a pre-dinitrated precursor. For instance, the reaction of 2-chloro-4,6-dinitrophenol (B1583033) with a source of ethoxide, such as sodium ethoxide, could yield the target molecule through a nucleophilic aromatic substitution reaction where the ethoxide displaces the chlorine atom. The precursor 2-chloro-4,6-dinitrophenol is a known compound. chemspider.com

Chemical Reactions and Reactivity Profiles

Reactions of the Nitro Functionality

The presence of two nitro groups makes their reduction a key aspect of the compound's chemical behavior.

The partial reduction of dinitrophenyl ethers, such as 2-Ethoxy-4,6-dinitrophenol, to their corresponding nitroaniline derivatives is a significant transformation. Dinitroarenes can be selectively reduced to nitroanilines using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. oup.comcapes.gov.br For dinitro compounds like 2,4-dinitrophenol (B41442) and its ethers, reduction with sulfide (B99878) reagents typically occurs at the nitro group positioned ortho to the ether or phenolic oxygen. oup.com Catalytic hydrogenation using catalysts like Ru/C has also proven effective for the selective partial hydrogenation of dinitrobenzenes to nitroanilines under mild conditions. researchgate.net

The choice of reducing agent and reaction conditions is crucial. For instance, while some methods are highly efficient, they may involve costly noble metal catalysts and produce byproducts, complicating purification. google.com

The regioselectivity of nitro group reduction in polynitroarenes is influenced by the position of other substituents on the aromatic ring. In dinitrophenols and their ethers, a nitro group ortho to the hydroxyl or alkoxy group is preferentially reduced. stackexchange.com This is a critical consideration for predicting the outcome of reduction reactions involving this compound. The least sterically hindered nitro group is often preferentially reduced in substituted dinitro- and trinitro-benzenes. stackexchange.com

The nature of the catalyst and the reaction medium also plays a significant role in determining which nitro group is reduced. oup.comresearchgate.net

Partial Reduction of Dinitrophenyl Ethers to Nitroaniline Derivatives

Reactions at the Ether Linkage

The ether linkage in this compound is another site of chemical reactivity.

Ethers are generally unreactive but can be cleaved under harsh conditions using strong acids like HBr and HI. masterorganicchemistry.comlibretexts.org The mechanism of cleavage, either S(_N)1 or S(_N)2, depends on the structure of the groups attached to the ether oxygen. libretexts.org For ethers with primary and secondary alkyl groups, the reaction proceeds via an S(_N)2 mechanism, where the halide ion attacks the less sterically hindered carbon. libretexts.orglibretexts.org In the case of aryl alkyl ethers, such as this compound, cleavage typically yields a phenol (B47542) and an alkyl halide because the aromatic ring is not susceptible to S(_N)2 attack. libretexts.org

The first step in acidic cleavage is the protonation of the ether oxygen, which creates a better leaving group. masterorganicchemistry.com

Under certain conditions, the alkoxyl group in dinitrophenyl ethers can be displaced. For example, when some 2,4-dinitrophenyl ethers are reacted with hydrazine hydrate, the alkoxyl group can be displaced by the hydrazino group, leading to the formation of 2,4-dinitrophenylhydrazine. oup.com Nucleophilic aromatic substitution (S(_N)Ar) is a common mechanism for such reactions, where the rate can be influenced by the nature of the leaving group and the solvent. semanticscholar.org

Ether Cleavage Mechanisms

Acid-Base Properties and Related Phenomena

The phenolic hydroxyl group imparts acidic properties to this compound. The acidity of phenols is significantly enhanced by the presence of electron-withdrawing groups like the nitro group. ncert.nic.in These groups stabilize the resulting phenoxide ion through resonance. ncert.nic.in The reaction of phenols with aqueous sodium hydroxide (B78521) demonstrates their acidity. ncert.nic.in

Interactive Data Tables

Table 1: Regioselectivity in the Reduction of Substituted Dinitroarenes

| Substrate | Position of Nitro Group Reduced | Reference |

| Dinitrophenols and their ethers | Ortho to the hydroxyl or alkoxy group | stackexchange.com |

| Substituted dinitro- and trinitro-benzenes | Least sterically hindered nitro group | stackexchange.com |

Table 2: Products of Acidic Cleavage of Aryl Alkyl Ethers

| Reactant | Reagent | Products | Mechanism | Reference |

| Aryl alkyl ether | Strong acid (e.g., HI, HBr) | Phenol and Alkyl halide | S(_N)2 (attack at the alkyl carbon) | libretexts.org |

Photochemical Interactions

Dinitrophenyl ethers, a class to which this compound belongs, are known to participate in photochemical interactions, notably as quenchers of fluorescence. nih.gov Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various molecular interactions, including energy transfer, formation of ground-state complexes, or collisional (dynamic) quenching. chalcogen.ro

Studies have shown that dinitrophenol derivatives and their ethers are effective quenchers for various fluorescent molecules, such as the amino acid tryptophan and polycyclic aromatic hydrocarbons like anthracene (B1667546). nih.govchalcogen.roresearchgate.net The mechanism of quenching by dinitrophenyl ethers often involves static quenching. researchgate.net Static quenching is characterized by the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. chalcogen.ro This is distinct from dynamic quenching, which involves collisions between the excited-state fluorophore and the quencher.

The quenching process is often analyzed using the Stern-Volmer equation:

F₀/F = 1 + Kₛᵥ[Q]

where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher at concentration [Q], and Kₛᵥ is the Stern-Volmer quenching constant. nih.gov A linear Stern-Volmer plot is indicative of a single quenching mechanism, while positive deviation can suggest a combination of static and dynamic quenching. chalcogen.ro

Research on the quenching of tryptophan fluorescence by various dinitrophenol derivatives, including the dinitrophenyl ether 2,4-dinitroanisole (B92663) (2,4-DNA), provides quantitative data. nih.gov In one study, the quenching of tryptophan was investigated, and the Stern-Volmer constants were determined. It was observed that blocking the phenolic hydroxyl group (as in an ether) or changing the position of the nitro groups could reduce the quenching efficiency compared to 2,4-dinitrophenol. nih.gov Nevertheless, dinitrophenyl ethers remain potent quenchers. For example, a study using 1-allyloxy-2,4-dinitrobenzene as a quencher for tryptophan fluorescence determined a high Stern-Volmer constant and concluded that static quenching was the operative mechanism. researchgate.net

Another study investigating the quenching of anthracene fluorescence by allyl 2,4-dinitrophenyl ether in various solvents also found significant quenching, with the data suggesting the formation of a ground-state complex. chalcogen.ro Theoretical studies on some fluorescent probes have identified a photoinduced electron transfer (PET) mechanism as responsible for the quenching effect of a 2,4-dinitrophenyl ether group. rsc.org

Table 2: Stern-Volmer Constants (Kₛᵥ) for Tryptophan Fluorescence Quenching by Selected Dinitrophenol Derivatives

| Quencher | Kₛᵥ (L mol⁻¹) | Quenching Mechanism Noted |

| 2,4-Dinitrophenol (2,4-DNP) | 3.55 x 10⁴ | Static and Dynamic nih.gov |

| 2,4-Dinitroanisole (2,4-DNA) | 2.14 x 10⁴ | Static and Dynamic nih.gov |

| 1-Allyoxy-2,4-dinitrobenzene | 2.32 x 10⁴ (in DMSO) | Static researchgate.net |

| 4,6-Dinitro-orthocresol (DNOC) | 3.63 x 10⁴ | Static and Dynamic nih.gov |

This table is interactive. You can sort the data by clicking on the column headers. The data illustrates the quenching efficiency of dinitrophenyl ethers in comparison to their phenol analogues.

Environmental Fate and Abiotic Degradation Pathways

Photochemical Transformation Processes

Photochemical reactions, driven by the energy of sunlight, represent a significant route for the transformation of 2-Ethoxy-4,6-dinitrophenol in the environment. These processes include degradation by atmospheric radicals and direct photolysis.

The gas-phase reaction with photochemically produced hydroxyl (•OH) radicals is a primary degradation pathway for many organic compounds in the atmosphere. While specific experimental data for this compound is limited, the atmospheric fate can be inferred from studies on structurally similar compounds. For instance, the OH radical-initiated oxidation of 2-ethoxy-3,3,4,4,5-pentafluorotetrahydro-2,5-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-furan has been studied, yielding a rate constant of (5.93 +/- 0.85) x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 294 K. nih.gov This reaction leads to an estimated atmospheric lifetime of about one year for that compound. nih.gov

The mechanism of •OH radical attack on aromatic compounds like this compound can proceed via two main pathways: H-atom abstraction from the ethoxy group or •OH addition to the aromatic ring. rsc.org For diethyl ether, H-atom abstraction from the –CH₂– group is more favorable than from the –CH₃ group. researchgate.net In the case of nitroaromatic compounds, •OH addition to the aromatic ring is often the more energetically favorable pathway. rsc.org This addition forms an intermediate adduct, which can then undergo further reactions with atmospheric oxidants like O₂, HO₂, and NO radicals, leading to a variety of degradation products. rsc.org The atmospheric lifetime of many organic compounds with respect to reaction with OH radicals is often on the order of hours to days. copernicus.org

Table 1: Rate Constants for the Reaction of OH Radicals with a Structurally-Related Ethoxy Compound

| Compound | Rate Constant (k(OH)) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime | Reference |

|---|---|---|---|

| 2-ethoxy-3,3,4,4,5-pentafluorotetrahydro-2,5-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-furan | (5.93 ± 0.85) x 10⁻¹⁴ | ~1 year | nih.gov |

Direct absorption of ultraviolet (UV) radiation can lead to the photolytic degradation of this compound. Studies on the closely related compound 2,4-dinitrophenol (B41442) (DNP) have shown that direct photolysis is a major pathway for its transformation in surface waters, with a half-life of 2-10 summer sunny days. nih.gov The photolysis of another related compound, 2,4-dinitroanisole (B92663) (DNAN), has been shown to yield 2,4-dinitrophenol as a transformation product. osti.govresearchgate.net This suggests that a key reaction in the photolysis of this compound is the cleavage of the ether bond, leading to the formation of 2,4-dinitrophenol and an ethoxy radical.

Table 2: Photolysis Products of Related Dinitrophenol Ethers

| Parent Compound | Key Transformation Product | Reference |

|---|---|---|

| 2,4-Dinitroanisole (DNAN) | 2,4-Dinitrophenol (DNP) | osti.govresearchgate.net |

Degradation by Atmospheric Hydroxyl Radicals

Hydrolytic Degradation Mechanisms

Hydrolysis, the reaction with water, is another important abiotic degradation pathway, particularly under alkaline conditions.

The alkaline hydrolysis of dinitrophenol ethers, such as this compound, is a well-documented process. Studies on 2,4-dinitroanisole (DNAN) have confirmed that its degradation in aqueous environments is primarily driven by alkaline hydrolysis. nih.govresearchgate.net The reaction proceeds through a nucleophilic aromatic substitution (SNAᵣ) mechanism, where a hydroxide (B78521) ion (OH⁻) attacks the carbon atom attached to the ether group. nih.govacs.org This leads to the formation of a Meisenheimer complex as an intermediate, followed by the departure of the ethoxy group as a leaving group to yield the 2,4-dinitrophenolate (B1223059) ion. acs.org

The rate of this reaction is dependent on pH, with faster degradation observed under more alkaline conditions. osti.govresearchgate.net For example, the hydrolysis of DNAN at pH 12 showed a pseudo-first-order rate constant of 0.345 h⁻¹. osti.govresearchgate.net This process is a significant pathway for the transformation of dinitrophenol ethers in environments with elevated pH.

Table 3: Alkaline Hydrolysis of a Related Dinitrophenol Ether

| Compound | pH | Pseudo-first-order rate constant (h⁻¹) | Primary Product | Reference |

|---|---|---|---|---|

| 2,4-Dinitroanisole (DNAN) | 12 | 0.345 | 2,4-Dinitrophenolate | osti.govresearchgate.net |

Advanced Oxidation and Reduction Processes in Environmental Contexts

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

The Fenton process, which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals, is an effective method for degrading recalcitrant organic pollutants like dinitrophenols. omu.edu.trspertasystems.com While specific studies on this compound are not prevalent, extensive research on 2,4-dinitrophenol (DNP) demonstrates the efficacy of this process. researchgate.netresearchgate.net

The degradation of DNP using the Fenton process is highly dependent on operational parameters such as pH, and the concentrations of Fe²⁺ and H₂O₂. researchgate.netresearchgate.net The optimal pH for the Fenton reaction is typically around 3. omu.edu.tr Increasing the initial concentrations of both Fe²⁺ and H₂O₂ generally enhances the degradation rate, although an excess of either can be detrimental due to scavenging effects. researchgate.net For DNP, complete disappearance has been observed within 40 minutes under optimized photo-Fenton conditions (a variation of the Fenton process that uses UV light to enhance radical production). researchgate.net The process leads to the mineralization of the organic compound, as indicated by a significant reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). researchgate.net Given the structural similarities, the Fenton process is expected to be a viable method for the degradation of this compound.

Table 4: Fenton Oxidation of 2,4-Dinitrophenol (DNP)

| Process | Compound | Key Findings | Reference |

|---|---|---|---|

| Photo-Fenton | 2,4-Dinitrophenol (DNP) | 100% disappearance in 40 min with 75 mg/L H₂O₂. 61% COD removal with 100 mg/L H₂O₂. | researchgate.net |

| Sono-Fenton | 2,4-Dinitrophenol (DNP) | 98% removal after 60 minutes of reaction. | omu.edu.tr |

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of 2-Ethoxy-4,6-dinitrophenol, offering insights into its functional groups, bonding arrangements, and electronic transitions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within the this compound molecule. The vibrational frequencies observed in an IR or Raman spectrum correspond to the stretching and bending of specific chemical bonds. libretexts.org While direct experimental spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its structure and data from analogous compounds.

Key expected vibrational frequencies for this compound include:

O-H Stretch: A broad band for the phenolic hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group (CH₃ and CH₂) are found in the 2850-3000 cm⁻¹ region.

NO₂ Stretches: Strong, distinct bands corresponding to the asymmetric and symmetric stretching of the two nitro groups, generally observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. wiley-vch.de

C=C Stretch: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

C-O Stretches: Bands for the aryl-ether and phenol (B47542) C-O stretching are expected in the 1200-1300 cm⁻¹ range. researchgate.net

For comparison, the related compound 2-Ethoxy-6-nitrophenol shows IR (KBr) bands at 1547 cm⁻¹ and 1328 cm⁻¹ for the NO₂ group, and at 3170 cm⁻¹ and 1249 cm⁻¹ for the OH group. wiley-vch.de Similarly, 4-Methoxy-2,6-dinitrophenol exhibits NO₂ bands at 1537 cm⁻¹ and 1358 cm⁻¹, with OH-related bands at 3251 cm⁻¹ and 1243 cm⁻¹. wiley-vch.de

Table 1: Predicted and Comparative IR Absorption Bands (cm⁻¹)

| Functional Group | Predicted Range for this compound | Observed Data for 2-Ethoxy-6-nitrophenol wiley-vch.de | Observed Data for 4-Methoxy-2,6-dinitrophenol wiley-vch.de |

|---|---|---|---|

| O-H Stretch (Phenol) | ~3200-3400 (broad) | 3170 | 3251 |

| C-H Stretch (Aromatic) | ~3000-3100 | - | - |

| C-H Stretch (Aliphatic) | ~2850-2980 | - | - |

| NO₂ Asymmetric Stretch | ~1530-1570 | 1547 | 1537 |

| NO₂ Symmetric Stretch | ~1330-1370 | 1328 | 1358 |

| C-O Stretch (Phenol/Ether) | ~1200-1300 | 1249 | 1243 |

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. Based on the structure, one would anticipate:

An upfield triplet for the methyl (CH₃) protons of the ethoxy group.

A quartet for the methylene (B1212753) (CH₂) protons of the ethoxy group, downfield from the triplet due to the adjacent oxygen atom.

Two singlets (or narrow doublets depending on coupling) in the aromatic region for the two non-equivalent protons on the benzene (B151609) ring.

A broad singlet for the acidic phenolic hydroxyl (OH) proton, which may be shifted significantly depending on the solvent and concentration.

As a reference, the ¹H NMR spectrum of 2-Ethoxy-6-nitrophenol in CDCl₃ shows a triplet at 1.51 ppm (CH₃), a quartet at 4.15 ppm (CH₂), two doublets at 7.71 and 7.85 ppm and a double-doublet at 6.89 ppm for the aromatic protons, and a singlet at 10.73 ppm for the phenolic proton. wiley-vch.de

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, the spectrum should contain eight unique signals:

Two signals in the aliphatic region for the methyl and methylene carbons of the ethoxy group. The general range for C-O carbons is 50-100 ppm. libretexts.org

Six signals in the aromatic region for the carbons of the dinitrophenol ring. Carbons bearing the nitro and hydroxyl/ether groups will be significantly shifted.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -OCH₂CH₃ | ~1.4 - 1.6 | Triplet (t) |

| -OCH₂CH₃ | ~4.1 - 4.3 | Quartet (q) | |

| Ar-H | ~8.0 - 9.0 | Two Singlets/Doublets | |

| -OH | ~10.0 - 11.5 (variable) | Singlet (s, broad) | |

| ¹³C | -OCH₂CH₃ | ~14 - 16 | - |

| -OCH₂CH₃ | ~60 - 70 | - | |

| Ar-C | ~115 - 160 | - |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The nitrophenol structure contains significant chromophores (the benzene ring substituted with nitro and hydroxyl groups) that absorb strongly in the UV-Vis range. The absorption spectrum is expected to show characteristic bands related to π → π* and n → π* transitions. The position and intensity of these bands can be sensitive to solvent polarity and pH. The phenolic group's ionization state, in particular, will heavily influence the spectrum; in basic solutions, deprotonation to the phenoxide ion results in a bathochromic (red) shift of the absorption maximum. For many dinitrophenol compounds, there is significant spectral overlap in their absorption spectra. researchgate.net

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the definitive identification of the compound in a mixture. nih.govepa.gov

For this compound (C₈H₈N₂O₆), the molecular weight is 228.16 g/mol . In an electron ionization (EI) mass spectrum, one would expect to see the molecular ion peak (M⁺) at m/z 228. Subsequent fragmentation would likely involve:

Loss of the ethoxy group (-OC₂H₅).

Loss of a nitro group (-NO₂).

Loss of nitric oxide (NO) or nitrogen dioxide (NO₂).

Cleavage of the ethyl group from the ether linkage.

LC-MS/MS is particularly powerful for analyzing dinitrophenols and their metabolites in various samples. nih.govresearchgate.net This technique can offer high sensitivity and specificity, allowing for detection at very low concentrations. hpst.cz

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 228 | [M]⁺ | Molecular Ion |

| 199 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 182 | [M - NO₂]⁺ | Loss of a nitro group |

| 154 | [M - NO₂ - C₂H₄]⁺ | Loss of nitro and ethene from ethoxy |

Dinitrophenols, including this compound, are generally not fluorescent themselves. Instead, they are well-known to act as fluorescence quenchers. nih.govnih.gov This means they can decrease the fluorescence intensity of a nearby fluorophore. The quenching mechanism can occur through processes like resonance energy transfer (RET) or electron transfer. scielo.brrsc.org The efficiency of quenching depends on the spectral overlap between the emission spectrum of the fluorophore and the absorption spectrum of the quencher (the dinitrophenol). scielo.br This property can be exploited in developing sensory systems for the detection of dinitrophenol compounds. Studies on compounds like 2,4-dinitrophenol (B41442) (2,4-DNP) have shown they effectively quench the fluorescence of molecules such as tryptophan. nih.govnih.gov

Mass Spectrometry (MS, GC-MS, LC-MS) for Molecular and Fragment Identification

Chromatographic Separation Methods

Chromatographic techniques are essential for isolating this compound from reaction mixtures or environmental samples for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method for separating phenols. A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer. sielc.comresearchgate.net The acidity of the mobile phase is important to keep the phenolic proton in its protonated state, ensuring a consistent retention time and good peak shape. For instance, a method for separating nine different phenols used a mobile phase of methanol (B129727) and acetic acid. researchgate.net LC methods coupled with mass spectrometry (LC-MS) provide a highly sensitive and selective approach for analyzing herbicides like dinoseb, which is a dinitrophenol derivative. hpst.cz

Gas Chromatography (GC): GC is also suitable for the analysis of volatile and thermally stable phenols. Due to the polar nature of the phenolic group, derivatization may sometimes be employed to improve peak shape and thermal stability, although it is often not necessary with modern capillary columns. A GC-FID or GC-MS system can be used for detection. researchgate.net A study on the separation of a mixture of eleven phenols, including 2,4-dinitrophenol and 2-methyl-4,6-dinitrophenol, demonstrated successful separation using a short column with rapid temperature programming. researchgate.net

Gas Chromatography (GC) and Coupled Techniques

Electrochemical Characterization

Electrochemical methods provide valuable information about the redox properties of this compound and can be used for its sensitive detection.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to study the electrochemical behavior of compounds and determine their redox potentials. electrochemsci.orgmdpi.com These methods involve applying a potential to an electrode and measuring the resulting current.

The electrochemical behavior of dinitrophenols has been investigated using various modified electrodes. electrochemsci.orgresearchgate.net For instance, multi-walled carbon nanotube-modified glassy carbon electrodes have been shown to enhance the electrochemical response for the determination of 2,4-dinitrophenol. electrochemsci.org The reduction of the nitro groups and the oxidation of the phenolic group are the primary electrochemical processes observed. scispace.com

Cyclic voltammetry can be used to characterize the redox behavior of dinitrophenols. scispace.com The peak potentials observed in the voltammograms provide information about the reduction and oxidation potentials of the compound. These potentials are often pH-dependent. scispace.com Differential pulse voltammetry is a more sensitive technique that can be used for the quantitative determination of dinitrophenols at low concentrations. electrochemsci.orgresearchgate.net

Table 4: Voltammetric Data for Dinitrophenol Analysis

| Technique | Electrode | Application | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Multi-walled carbon nanotube-modified glassy carbon electrode | Investigation of electrochemical behavior | electrochemsci.org |

| Differential Pulse Voltammetry (DPV) | Hydroxylapatite film-modified glassy carbon electrode | Quantitative determination | researchgate.net |

Potentiometric analysis involves measuring the potential of an electrochemical cell under zero current conditions. This technique can be used to develop ion-selective electrodes (ISEs) for the detection of specific ions or molecules.

While specific potentiometric methods for this compound are not extensively detailed in the provided context, the development of potentiometric sensors for nitroaromatic compounds is an active area of research. umn.edumdpi.com These sensors typically rely on a membrane that selectively interacts with the target analyte, leading to a change in potential that can be measured. The development of such sensors could offer a simple and cost-effective method for the detection of this compound in various samples.

Theoretical Chemistry and Computational Studies

Quantum Mechanical Investigations

Quantum mechanical methods are fundamental to computational chemistry, aiming to solve the Schrödinger equation to describe the behavior of electrons in molecules. openaccessjournals.com These calculations can predict molecular geometries, electronic structures, and a variety of other properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density, rather than the more complex many-electron wavefunction. mdpi.com This approach offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. openaccessjournals.comwisc.edu

While direct DFT studies on 2-Ethoxy-4,6-dinitrophenol are scarce in the literature, research on analogous compounds demonstrates the utility of this method. For instance, DFT calculations at the B3LYP/6-311++G level have been used to study derivatives of 2-diazo-4,6-dinitrophenol (B1260509) (DDNP). nih.gov These studies investigate molecular structure, stability, and energetic properties, providing a framework for how the electronic properties of this compound could be analyzed. nih.gov Similarly, DFT has been used to examine the molecular structure and physicochemical properties of other substituted nitrophenols, showing how substituents influence intramolecular hydrogen bonding and acidity. researchgate.net

For the related compound 2-Methoxy-4,6-dinitrophenol , computational property data is available, as shown in the table below. These values are derived from computational models and provide an estimation of the molecule's characteristics.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆N₂O₆ | PubChem |

| Molecular Weight | 214.13 g/mol | Computed by PubChem |

| XLogP3 | 1.6 | Computed by XLogP3 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 7 | Computed by Cactvs |

| Rotatable Bond Count | 3 | Computed by Cactvs |

| Exact Mass | 214.02258592 Da | Computed by PubChem |

| Topological Polar Surface Area | 121 Ų | Computed by Cactvs |

Table 1: Computed Molecular Properties for 2-Methoxy-4,6-dinitrophenol (CID 165182). nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the number of electrons and nuclei in a system, without using experimental data for parametrization. wisc.edu Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are common ab initio approaches. acs.org These methods are generally more computationally demanding but can offer high accuracy. acs.org

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify the complex calculations of the Hartree-Fock formalism. scribd.com Methods like AM1 and PM3 are faster, allowing for the study of larger molecular systems, though their accuracy depends on the similarity of the molecule under study to the molecules used for parametrization. acs.orgscribd.com

Studies on substituted phenols have employed a range of these methods to predict properties like acid dissociation constants (pKa). acs.org For example, a comparative study on 124 substituted phenols utilized HF, MP2, B3LYP, AM1, and PM3 methods to calculate atomic charges and correlate them with experimental pKa values. acs.org The findings indicated that both ab initio (MP2, HF) and DFT methods could provide strong correlations, demonstrating their applicability for predicting the properties of phenolic compounds. acs.org

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Molecular Energetics and Stability

The stability of a molecule, particularly an energetic material, is a critical parameter that can be investigated using computational methods. These calculations provide insights into the energy stored within the molecule and the energy required to break its chemical bonds.

Bond Dissociation Enthalpy (BDE) is the standard enthalpy change required to break a specific bond via homolysis, typically forming two radical species. wikipedia.orgucsb.edu It is a key indicator of bond strength; a lower BDE suggests a weaker bond that is more susceptible to cleavage. wikipedia.orgpan.olsztyn.pl For energetic compounds, the weakest bond is often referred to as the "trigger bond," as its cleavage can initiate decomposition. nih.gov

Computational studies on derivatives of 2-diazo-4,6-dinitrophenol (DDNP) have used DFT to evaluate BDEs and assess sensitivity. nih.gov In that research, the C-NO₂ bond was identified as the likely trigger bond during thermolysis for most of the studied derivatives. nih.gov Although specific BDE values for this compound are not published, a similar computational approach could identify its weakest bonds and provide insights into its thermal stability and decomposition pathways. The BDE for the O-H bond in the parent phenol (B47542) molecule has been reported to be in the range of 85.8 to 91.0 kcal/mol. wikipedia.org The introduction of nitro and ethoxy substituents would significantly alter the BDEs of the various bonds in this compound due to electronic effects.

The heat of formation (HoF) is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a crucial parameter for predicting the energetic performance of materials like explosives. nih.gov

Computational chemistry allows for the estimation of HoF. For example, the heats of formation for a series of DDNP derivatives were calculated using isodesmic reactions at the B3LYP/6-311++G level of theory. nih.gov These calculations showed how different substituent groups influence the HoF, with some derivatives exhibiting significantly higher values than the parent DDNP, indicating greater energetic potential. nih.gov

| Compound | Property | Value (kJ/mol) | Method |

|---|---|---|---|

| 1-Ethoxy-2,4-dinitrobenzene | ΔcH°solid | -3997.4 ± 4.0 | Experimental (Combustion Calorimetry) |

Table 2: Thermochemical Data for 1-Ethoxy-2,4-dinitrobenzene (CAS 610-54-8). Data from Cheméo, citing Lebedeva et al. (1969).

Prediction of Bond Dissociation Enthalpies (BDEs) and Reaction Mechanisms

Molecular Interactions and Electrostatic Potentials

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry that maps the electrostatic potential onto the electron density surface of a molecule. The MEP surface helps visualize the charge distribution and predict how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack. nih.govrsc.org

In studies of DDNP derivatives, MEP analysis revealed that electron-withdrawing substituents lead to a more anomalous charge imbalance, which can influence the strength of the trigger bond. nih.gov For dinitrophenol (DNP) moieties in larger host-guest systems, DFT calculations of the MEP have been used to understand and confirm intermolecular interactions, such as π-electron donor-acceptor and hydrogen bonding interactions. rsc.org These studies highlight that the nitro groups create significant positive potential regions, making the aromatic ring electron-deficient and capable of engaging in strong interactions with electron-rich species. rsc.org For this compound, the MEP would similarly be characterized by strong negative potentials around the oxygen atoms of the nitro and hydroxyl/ethoxy groups and positive potentials on the aromatic ring, dictating its interaction patterns.

Analysis of Molecular Surface Electrostatic Potentialsnih.gov

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity. It is calculated by evaluating the electrostatic potential at a specific point on the electron density surface of the molecule. This analysis provides a visual representation of the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, MEP analysis is crucial for elucidating its reactive sites. The MEP surface is typically color-coded, with red indicating regions of high negative electrostatic potential and blue representing areas of high positive electrostatic potential. Intermediate potentials are shown in shades of green and yellow.

Negative Potential Regions (Nucleophilic Sites): The most negative potential is expected to be localized on the oxygen atoms of the nitro (NO₂) groups and the phenolic hydroxyl (-OH) group. These regions are susceptible to electrophilic attack. The oxygen of the ethoxy (-OCH₂CH₃) group also contributes to the negative potential, albeit to a lesser extent than the nitro groups.

Positive Potential Regions (Electrophilic Sites): The most positive potential is generally found around the hydrogen atom of the phenolic hydroxyl group, making it a primary site for deprotonation and interaction with nucleophiles. The aromatic ring's hydrogen atoms also exhibit positive potential.

Influence of Substituents: The two electron-withdrawing nitro groups significantly influence the electrostatic potential of the entire molecule. They draw electron density away from the benzene (B151609) ring, making the ring itself more electron-deficient compared to unsubstituted phenol. This effect, combined with the electron-donating nature of the ethoxy and hydroxyl groups, creates a complex and highly polarized electrostatic potential surface. researchgate.net Theoretical studies on related dinitrophenol compounds confirm that electron-withdrawing substituents lead to a more anomalous charge imbalance, which can affect bond strengths throughout the molecule. researchgate.net

Computational studies, often employing Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G, are used to generate these MEP maps. researchgate.net The insights gained are fundamental for predicting how the molecule will interact with other chemical species, including receptors or other reagents. bldpharm.com

Table 1: Predicted Electrostatic Potential Regions of this compound

| Molecular Region | Predicted Electrostatic Potential | Chemical Character |

|---|---|---|

| Oxygen atoms of Nitro Groups | Strongly Negative | Nucleophilic / H-bond Acceptor |

| Oxygen atom of Phenolic Group | Strongly Negative | Nucleophilic / H-bond Acceptor |

| Hydrogen atom of Phenolic Group | Strongly Positive | Electrophilic / H-bond Donor |

| Aromatic Ring | Generally Positive / Near Neutral | Electrophilic (due to NO₂ groups) |

| Oxygen atom of Ethoxy Group | Moderately Negative | Nucleophilic / H-bond Acceptor |

Investigation of Intermolecular and Intramolecular Interactionsresearchgate.net

The structure and properties of this compound are significantly governed by a network of intermolecular and intramolecular interactions, primarily hydrogen bonds.

Intramolecular Interactions: A prominent feature of this compound is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the oxygen of the adjacent nitro group at the ortho position. This type of interaction is common in ortho-substituted phenols. rsc.org This hydrogen bond creates a stable six-membered ring-like structure, which restricts the conformational freedom of the hydroxyl group and influences the molecule's acidity and spectral properties. The formation of this internal hydrogen bond can be confirmed experimentally through infrared (IR) spectroscopy and computationally through theoretical modeling. rsc.org

Intermolecular Interactions: While the intramolecular hydrogen bond is dominant, intermolecular interactions are crucial for understanding the crystal packing and bulk properties of the compound. These interactions can include:

Hydrogen Bonding: In the solid state or in concentrated solutions, the remaining nitro group (at position 4) and the ethoxy group can act as hydrogen bond acceptors for hydroxyl groups of neighboring molecules. However, studies on similar molecules like 2,4-dinitrophenol (B41442) show that the strong intramolecular hydrogen bond is often not broken even in the presence of strong hydrogen bond acceptors like dimethyl sulfoxide (B87167) (DMSO). rsc.org Instead, the external molecule may form a bifurcated hydrogen bond. rsc.org

π-π Stacking: The electron-deficient aromatic ring, due to the presence of two nitro groups, can engage in π-π stacking interactions with other aromatic systems. These interactions are a significant force in the formation of molecular complexes and crystal lattices. nih.gov

Dipole-Dipole Interactions: The high polarity of the molecule, arising from the nitro, hydroxyl, and ethoxy groups, leads to significant dipole-dipole forces between molecules, contributing to its physical properties such as melting and boiling points.

Reduced density gradient (RDG) analysis is a computational technique used to visualize and characterize noncovalent interactions, providing further insight into the nature and strength of these bonds. nih.gov

Table 2: Key Interactions Involving this compound

| Interaction Type | Groups Involved | Nature | Significance |

|---|---|---|---|

| Intramolecular H-Bond | Phenolic -OH and ortho -NO₂ | Covalent-like | Stabilizes conformation, affects acidity |

| Intermolecular H-Bond | Phenolic -OH, -NO₂, -OCH₂CH₃ | Non-covalent | Dictates crystal packing, solubility |

| π-π Stacking | Aromatic Ring | Non-covalent | Contributes to crystal structure |

| Dipole-Dipole | Polar functional groups | Non-covalent | Influences physical properties |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. nih.gov This approach allows for the prediction of properties for new or untested compounds based solely on their molecular structure. nih.govresearchgate.net

Model Development: The development of a QSPR model for this compound and related compounds follows a systematic process:

Data Set Selection: A dataset of molecules with known experimental values for a specific property (e.g., pKa, solubility, boiling point) is compiled. This set should include this compound and structurally similar compounds. researchgate.net

Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including topological, electronic, geometric, and quantum-mechanical features. plos.org

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or more advanced methods like Artificial Neural Networks (ANN), are used to find the best correlation between a subset of descriptors and the property of interest. researchgate.netplos.org The goal is to create a robust mathematical equation that can predict the property from the descriptor values.

Model Validation: The predictive power and robustness of the developed model are rigorously tested. Internal validation techniques like leave-one-out cross-validation are commonly used. researchgate.net External validation, where the model is used to predict the properties of a separate test set of compounds not used in model creation, is crucial to assess its real-world applicability. acs.org

For substituted phenols, QSPR models have been successfully developed to predict properties like the acid dissociation constant (pKa). nih.gov In such models, descriptors related to partial atomic charges, calculated using quantum mechanical methods, have proven to be highly effective. nih.gov The accuracy of these models is often high, with correlation coefficients (R²) greater than 0.95 being achievable. nih.gov

Table 3: Example Framework for a QSPR Model to Predict pKa

| Step | Description | Example for Phenols |

|---|---|---|

| Property | The dependent variable to be predicted. | Acid Dissociation Constant (pKa) |

| Descriptors | Independent variables calculated from molecular structure. | Partial atomic charge on phenolic oxygen, HOMO/LUMO energies, Dipole moment. |

| Algorithm | Mathematical method to build the model. | Multiple Linear Regression (MLR) |

| Model Equation | pKa = c₀ + c₁·(Descriptor₁) + c₂·(Descriptor₂) + ... |

pKa = β₀ + β₁·(Charge_O) + β₂·(E_LUMO) |

| Validation | Statistical metrics to assess model quality. | Correlation Coefficient (R²), Root Mean Square Error (RMSE), Cross-validation (Q²). |

Conformational Analysis and Molecular Dynamicsresearchgate.net

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a powerful tool for exploring these conformational landscapes.

The key flexible bond in this compound is the C-O bond of the ethoxy group. Rotation around this bond, as well as the O-C bond of the ethyl group, gives rise to various conformers with different energies. The orientation of the ethoxy group relative to the plane of the benzene ring is of particular interest.

Methodology: A typical computational approach involves:

Potential Energy Surface (PES) Scan: A PES scan is performed by systematically rotating the dihedral angle of the C-O bond of the ethoxy group and calculating the energy at each step. This helps to identify the low-energy regions and the most stable conformers (local and global minima).

Molecular Dynamics (MD) Simulation: An MD simulation is run at a set temperature, allowing the molecule to move and explore its conformational space over time. By simulating the molecule's behavior for a sufficient duration (nanoseconds to microseconds), one can observe transitions between different conformations and determine their relative populations based on the time spent in each state. This method is effective for sampling the various conformations of flexible ring systems and their substituents.

Findings: For this compound, conformational analysis would likely reveal a preferred orientation for the ethoxy group that minimizes steric hindrance with the adjacent nitro group. The intramolecular hydrogen bond between the hydroxyl and the other ortho-nitro group would remain a dominant and stable feature across most low-energy conformations. The results of such analyses provide a dynamic picture of the molecule, which is essential for understanding its interactions in a biological or chemical system where flexibility can be key to its function.

Table 4: Conformational Analysis Parameters for this compound

| Parameter | Description | Expected Finding |

|---|---|---|

| Key Dihedral Angle | Torsion angle defining the ethoxy group's orientation (C-C-O-C). | Rotation leads to different conformers. |

| Global Minimum Conformer | The most stable spatial arrangement. | Likely an orientation minimizing steric clash between the ethoxy and nitro groups. |

| Energy Barriers | Energy required to rotate from one conformer to another. | Quantifies the flexibility of the ethoxy group. |

| Conformer Population | The statistical distribution of different conformers at a given temperature. | Determined by the relative energies of the conformers. |

Future Directions in Academic Research

Elucidation of Complex Reaction Mechanisms and Intermediates

A fundamental area for future research is the detailed elucidation of the reaction mechanisms involving 2-Ethoxy-4,6-dinitrophenol. While specific studies are limited, the mechanisms for analogous 2,4-dinitrobenzene derivatives are well-established and offer a predictive foundation.

Nucleophilic Aromatic Substitution (SNAr) is a probable dominant mechanism for this compound. This pathway involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. semanticscholar.org The presence of two strong electron-withdrawing nitro groups is critical for stabilizing this intermediate. The subsequent departure of a leaving group restores the aromaticity of the ring. Research should focus on identifying and characterizing these transient intermediates in reactions involving this compound.

Hydrolysis represents another key reaction pathway to investigate. For related compounds like 2,4-Dinitroanisole (B92663) (DNAN), computational and experimental studies have identified competing pathways of demethylation and denitration. acs.org A similar investigation into this compound would likely reveal analogous de-ethoxylation and denitration mechanisms, the preference for which could be influenced by reaction conditions such as pH and the presence of catalysts.

| Proposed Mechanism | Key Intermediates/Transition States | Influencing Factors |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer-type complex (resonance-stabilized anionic σ-complex) | Nucleophile strength, solvent polarity, nature of leaving group |

| Base-Catalyzed Hydrolysis | Pentacoordinate transition state leading to de-ethoxylation or denitration products | pH, temperature, buffer composition |

| Photochemical Transformation | Excited triplet state, radical ions | Wavelength of irradiation, presence of photosensitizers or quenchers |

This table outlines potential reaction mechanisms and intermediates for this compound based on established knowledge of similar nitroaromatic compounds.

Development of Green Chemistry Approaches for Synthesis and Degradation

Future research must prioritize the development of sustainable methods for both the synthesis and degradation of this compound, aligning with the principles of green chemistry.

Green Synthesis: Traditional nitration methods often rely on harsh conditions and produce significant waste. A promising research direction is the use of solid-state catalysts. For instance, the nitration of phenolic compounds has been successfully achieved using metal salts impregnated on reusable supports like Yb-Mo-Montmorillonite KSF, which function as stable and recoverable heterogeneous catalysts. arkat-usa.org Adapting such catalytic systems for the regioselective nitration of 2-ethoxyphenol (B1204887) could provide a more environmentally friendly and efficient route to this compound. arkat-usa.org Other green approaches could involve solvent-free reactions or the use of bio-based solvents. sigmaaldrich.com

Green Degradation: Given the environmental persistence of many nitroaromatic compounds, developing effective and green degradation strategies is crucial.

Photocatalysis: The photocatalytic degradation of 2,4-dinitrophenol (B41442) (2,4-DNP) using titanium dioxide (TiO₂) nanoparticles has been shown to be effective. nih.gov A similar approach could be optimized for this compound, investigating factors like catalyst loading, pH, and light intensity to achieve efficient mineralization into less harmful substances. nih.gov

Bioremediation: Aerobic biotransformation has been reported for related compounds like 2,4-Dinitroanisole (DNAN) and 2-methyl-4,6-dinitrophenol. researchgate.netnih.gov Future studies should focus on identifying microbial strains or consortia capable of degrading this compound. This would involve isolating key enzymatic pathways and identifying the resulting metabolites to ensure complete detoxification.

| Green Chemistry Approach | Area | Proposed Method/Technology | Potential Advantages |

| Synthesis | Nitration of Precursor | Use of reusable solid acid catalysts (e.g., metal-impregnated clays). arkat-usa.org | Reduced waste, catalyst reusability, milder reaction conditions. |

| Degradation | Photocatalysis | Degradation using semiconductor nanoparticles (e.g., TiO₂) under UV or solar irradiation. nih.gov | Potential for complete mineralization, use of solar energy. |

| Degradation | Bioremediation | Identification and application of microbial strains for aerobic or anaerobic degradation. researchgate.netnih.gov | Low cost, environmentally friendly, potential for in-situ application. |

This table summarizes potential green chemistry strategies for the synthesis and degradation of this compound.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

To gain a comprehensive understanding of this compound at a molecular level, future research should integrate advanced spectroscopic and computational methods.

Computational Chemistry: Density Functional Theory (DFT) has been effectively used to study the properties of related dinitrophenol derivatives. nih.gov Similar computational studies on this compound could predict its geometric structure, vibrational frequencies, and electronic properties. nih.gov Such models can also be used to calculate bond dissociation enthalpies to identify the weakest bonds, offering insights into thermal stability and initial decomposition steps. nih.gov Furthermore, computational modeling can map out reaction energy profiles to corroborate proposed mechanisms and predict the stability of intermediates like the Meisenheimer complex. acs.org

Advanced Spectroscopy: While standard techniques like NMR and IR are fundamental, advanced methods can provide unparalleled detail. Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR spectroscopy, for example, can dramatically increase signal sensitivity, enabling the characterization of intermolecular interactions and the structure of low-concentration or complex samples. nih.govacs.org This could be particularly useful for studying the compound's interactions within a material matrix or on a sensor surface. Time-resolved spectroscopy could be employed to directly observe the formation and decay of transient species during photochemical or chemical reactions.

| Technique | Type | Specific Insights to be Gained for this compound |

| Density Functional Theory (DFT) | Computational | Optimized molecular geometry, electronic structure, molecular orbital energies, bond dissociation energies, reaction pathways. acs.orgnih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Computational | Characterization of intra- and intermolecular bonding, analysis of electron density distribution. |

| Dynamic Nuclear Polarization (DNP) NMR | Spectroscopic | High-resolution structural information in the solid state, characterization of intermolecular interactions and host-guest complexes. nih.govacs.org |

| Femtosecond Transient Absorption Spectroscopy | Spectroscopic | Direct observation of short-lived intermediates and excited states in photochemical reactions. |

This table details advanced analytical techniques and the specific molecular-level insights they could provide in the study of this compound.

Exploration of Structure-Reactivity Relationships within Dinitrophenol Ethers

A systematic investigation into the structure-reactivity relationships (SRRs) of a series of dinitrophenol ethers, with this compound as a central member, would be highly valuable. Such studies often employ linear free-energy relationships (LFERs), such as the Hammett equation, to quantify the effect of substituents on reaction rates and equilibrium constants. semanticscholar.orgnih.gov

Research could involve synthesizing a library of 2-alkoxy-4,6-dinitrophenols (varying the alkyl group) and other substituted dinitrophenol ethers. The reactivity of these compounds could then be assessed in benchmark reactions, such as alkaline hydrolysis or nucleophilic substitution. By correlating the reaction rate constants with electronic (e.g., Hammett σ constants) and steric (e.g., Taft parameters) substituent parameters, a quantitative model of reactivity can be developed. These studies would clarify the electronic influence of the alkoxy group and the cumulative effect of the nitro groups on the reactivity of the aromatic ring. nih.gov This fundamental understanding is critical for designing molecules with tailored reactivity for specific applications.

| Parent Structure | R¹ Substituent (at C2) | R² Substituent (at C1) | Research Goal |

| 4,6-Dinitrophenol | -OCH₃, -OCH₂CH₃, -OCH(CH₃)₂ | -OH | Study the effect of alkoxy group size on reactivity. |

| 2-Ethoxy-phenol | -NO₂, -Cl, -CN, -H (at C4 & C6) | -OH | Quantify the effect of electron-withdrawing groups on SNAr rates. |

| 2-Ethoxy-4,6-dinitrophenyl ether | -H, -F, -Cl, -CH₃ (on a second phenyl ring) | -O-Ar | Investigate leaving group effects in nucleophilic substitution reactions. |

This table presents a hypothetical set of compounds for a systematic study of structure-reactivity relationships within the dinitrophenol ether family.

Novel Applications in Materials Science and Chemical Sensing (Purely Academic Focus)

The unique electronic and structural features of this compound suggest its potential as a building block or functional component in academic research focused on materials science and chemical sensing.

Materials Science: The high nitrogen content and energetic nature of the dinitrophenyl moiety suggest that this compound could be explored as a precursor for energetic materials. Computational studies on related dinitrophenol derivatives have evaluated their potential as propellants by calculating detonation properties and specific impulses. nih.gov A similar theoretical and experimental investigation could assess the energetic characteristics of this compound and its derivatives. Furthermore, it could serve as a monomer or cross-linking agent in the synthesis of functional polymers, where the nitro groups could be used for post-polymerization modification or to impart specific thermal or optical properties.

Chemical Sensing: The electron-deficient nature of the dinitrophenyl ring makes it an excellent candidate for host-guest interactions, which form the basis of chemical sensing. Research could focus on developing novel sensors for dinitrophenol derivatives, including this compound itself, as model analytes.

Optical Sensors: Research has shown that the formation of complexes between dinitrophenols and fluorescent functional polymers can lead to significant fluorescence quenching, enabling detection. nih.gov Future work could involve designing new fluorophores with specific binding cavities for this compound, focusing on achieving high selectivity and sensitivity through mechanisms like hydrogen bonding. nih.govmdpi.com

Electrochemical Sensors: The nitro groups of the compound are electrochemically active. This property can be exploited to develop electrochemical sensors. mdpi.com Academic research could focus on fabricating sensor platforms using novel nanomaterials, such as decorated nanocomposites, to facilitate the electrochemical reduction of the nitro groups and generate a measurable signal for detection. mdpi.com The purely academic focus would be on understanding the interfacial electron transfer processes and the role of the nanomaterial in enhancing the sensor's performance.

Q & A

Q. What are the key challenges in synthesizing 2-ethoxy-4,6-dinitrophenol, and how can purity be ensured?

Synthesis of nitroaromatic compounds like this compound often involves nitration reactions under controlled acidic conditions. Key challenges include avoiding over-nitration and managing exothermic reactions. Purification typically employs recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography. Analytical methods such as HPLC with UV detection (λ = 254–300 nm) and NMR spectroscopy (notably <sup>1</sup>H and <sup>13</sup>C) are critical for verifying purity. For nitro derivatives, differential scanning calorimetry (DSC) can detect impurities affecting thermal stability .

Q. How is the acute toxicity of this compound evaluated in aquatic organisms?

Standardized OECD Test Guidelines (e.g., OECD 203 for fish) are used, exposing organisms (e.g., Daphnia magna or fathead minnows) to graded concentrations. Endpoints include LC50 (lethal concentration for 50% mortality) and sublethal effects on growth/behavior. Toxicity mechanisms often relate to oxidative phosphorylation uncoupling, measured via mitochondrial assays. Comparative studies with analogs (e.g., 2-methyl-4,6-dinitrophenol) suggest nitro groups and substituent hydrophobicity enhance toxicity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the stability and reactivity of this compound derivatives?

DFT calculations (e.g., B3LYP/6-311++G**) evaluate bond dissociation energies (BDEs) of trigger bonds (e.g., C–NO2) to assess thermal stability. Electrostatic potential maps identify electron-deficient regions prone to nucleophilic attack. For propellant applications, detonation velocity (D) and pressure (P) are estimated using Kamlet-Jacobs equations, incorporating heats of formation (HOFs) and crystal densities . Substituents like –NH2 or –CN alter charge distribution, impacting sensitivity and performance .

Q. What methodologies resolve contradictions in environmental persistence data for nitroaromatic compounds?

Contradictions arise from variable pH, organic carbon content, and microbial activity. Laboratory microcosm studies (e.g., OECD 307) simulate aerobic/anaerobic conditions, while field studies track plume migration (e.g., using bromide tracers). Sorption coefficients (Kd) for 2-methyl-4,6-dinitrophenol range 0.10–0.98 L/kg in sandy aquifers, influenced by clay mineral interactions. Degradation half-lives (t1/2) are derived via first-order kinetics, with LC-MS/MS monitoring intermediate metabolites .

Q. How do structural modifications alter the genotoxic potential of this compound?

Ames tests (± metabolic activation) and Comet assays evaluate mutagenicity. Nitro groups and methoxy/ethoxy substituents increase DNA adduct formation, detected via <sup>32</sup>P-postlabeling. QSAR models correlate electrophilicity (quantified by DFT) with genotoxicity. For example, 2-methoxy-4,6-dinitrophenol shows Ames test positivity due to nitro-reduction generating reactive nitrenium ions .

Q. What advanced techniques characterize crystalline structures of nitroaromatic derivatives?

Single-crystal X-ray diffraction resolves molecular packing and hydrogen-bonding networks. For 2-amino-4,6-dinitrophenol, π-π stacking between nitro groups stabilizes the lattice. Pair distribution function (PDF) analysis complements XRD for amorphous phases. Thermal stability is further probed via thermogravimetric analysis (TGA) and DSC, identifying decomposition thresholds .

Methodological Considerations

Q. How are conflicting bioaccumulation data for dinitrophenols reconciled in risk assessments?

Bioaccumulation factors (BAFs) vary with log Kow and metabolic transformation rates. For 2-methyl-4,6-dinitrophenol (log Kow = 2.49), BAFs of 6.8–10 L/kg indicate low bioaccumulation. Discrepancies arise from tissue-specific partitioning (e.g., liver vs. muscle) and species differences in cytochrome P450 activity. Stable isotope tracing (δ<sup>15</sup>N) in fish tissues can clarify metabolic pathways .

Q. What computational tools optimize synthetic routes for nitroaromatic analogs?

Retrosynthesis software (e.g., ChemAxon or AiZynthFinder) leverages reaction databases (Reaxys, SciFinder) to propose pathways. For 2-diazo-4,6-dinitrophenol, Griess’ diazotization of picramic acid is modeled via transition-state DFT to optimize yields. Machine learning predicts solvent effects and reaction bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.